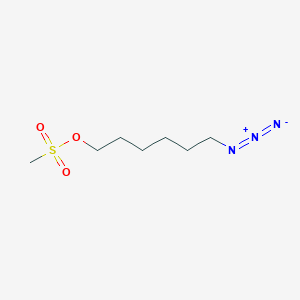
N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride
Overview
Description
N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride is an organic compound with the chemical formula C9H14Cl2N2 and a molecular weight of 218.12. It is commonly used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes involves the reaction of N,N-dimethyl-1-(4-piperidinyl)methanamine with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in a solvent such as dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the compound is often produced using large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of high-purity starting materials and solvents, and the reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: It can be reduced using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of N,N-dimethyl-1-(4-piperidinyl)-1-ethanone.
Reduction: Formation of N,N-dimethyl-1-(4-piperidinyl)-1-ethanamine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride is widely used in scientific research due to its versatile properties:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of neurotransmitter systems and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as neurotransmitter receptors in the brain. It acts as a ligand that binds to these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various physiological effects, depending on the receptor type and the biological context .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1-(4-piperidinyl)methanamine
- N,N-Dimethyl-1-(4-piperidinyl)ethanone
- N,N-Dimethyl-1-(4-piperidinyl)propanamine
Uniqueness
N,N-Dimethyl-1-(4-piperidinyl)-1-ethanamine dihydrochloride is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its dihydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Properties
IUPAC Name |
N,N-dimethyl-1-piperidin-4-ylethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.2ClH/c1-8(11(2)3)9-4-6-10-7-5-9;;/h8-10H,4-7H2,1-3H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPYXYTWKQIACV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCNCC1)N(C)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















